molecular formula C15H13Cl2NO B501429 N-(2,4-dichlorophenyl)-4-ethylbenzamide

N-(2,4-dichlorophenyl)-4-ethylbenzamide

Cat. No.: B501429
M. Wt: 294.2g/mol
InChI Key: HLFORLISSPNKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dichlorophenyl)-4-ethylbenzamide is a benzamide derivative characterized by a 4-ethyl-substituted benzoyl group linked to a 2,4-dichlorophenylamine moiety. Benzamides are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The ethyl group at the para position of the benzoyl ring and the dichlorophenyl group introduce distinct electronic and steric effects, influencing physicochemical properties and biological interactions.

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-4-ethylbenzamide

InChI

InChI=1S/C15H13Cl2NO/c1-2-10-3-5-11(6-4-10)15(19)18-14-8-7-12(16)9-13(14)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

HLFORLISSPNKSP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(2,4-Dichlorophenyl)-4-ethylbenzamide with Analogous Benzamides

Compound Name Benzamide Substituent Phenylamine Substituent Molecular Weight (g/mol)
This compound 4-Ethyl 2,4-Dichloro 308.19 (calculated)
N-(2,2-Diphenylethyl)-4-nitrobenzamide 4-Nitro 2,2-Diphenylethyl 377.37
4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromo 2-Nitro 335.15
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-Nitro 3-Chlorophenethyl 319.75
4-Amino-N-[1-(2,4-dichlorophenyl)ethyl]benzamide 4-Amino 1-(2,4-Dichlorophenyl)ethyl 309.20
4-Chloro-N-(2-methoxyphenyl)benzamide 4-Chloro 2-Methoxy 275.73

Key Observations :

  • Electron Effects : The 4-ethyl group in the target compound is electron-donating, enhancing lipophilicity (logP ~4.2 estimated), whereas nitro (e.g., ) or bromo (e.g., ) substituents are electron-withdrawing, reducing electron density on the benzamide ring.
  • Steric Influence : The dichlorophenyl group introduces steric hindrance comparable to diphenylethyl () but less than trichloroethyl derivatives (e.g., ).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound 4-Nitro-N-(3-chlorophenethyl)benzamide 4-Bromo-N-(2-nitrophenyl)benzamide
Melting Point ~120–125°C (estimated) Not reported 165–167°C
UV λmax (nm) ~265 (benzamide π→π*) ~280 (nitro n→π*) ~290 (bromo/nitro)
Solubility Low in water; soluble in DCM/THF Moderate in DMSO Low in polar solvents
Crystallinity Likely monoclinic Amorphous (mechanochemical product) Orthorhombic

Spectroscopic Differences :

  • NMR : The ethyl group in the target compound would show a triplet (~1.2 ppm, CH3) and quartet (~2.6 ppm, CH2) in ¹H-NMR, distinct from nitro (δ 8.2–8.4 ppm, aromatic H) or bromo (δ 7.5–7.8 ppm) analogs .
  • Mass Spectrometry : Molecular ion peaks at m/z 308.19 (target) vs. 319.75 (nitro analog) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.